3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide is a chemical compound with the molecular formula C15H11Cl2N5O. It is a derivative of benzamide and quinazoline, characterized by the presence of two chlorine atoms and two amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-diaminoquinazoline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of the target compound: The 3,4-dichlorobenzoyl chloride is then reacted with 2,4-diaminoquinazoline in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Research: Used in studies related to enzyme inhibition and protein interactions.
Materials Science:
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another benzamide derivative with similar structural features but different biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A compound with similar substitution patterns but different applications.
Uniqueness
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and quinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
55096-68-9 |
---|---|
Molecular Formula |
C15H11Cl2N5O |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-10-3-1-7(5-11(10)17)14(23)20-8-2-4-12-9(6-8)13(18)22-15(19)21-12/h1-6H,(H,20,23)(H4,18,19,21,22) |
InChI Key |
GSZOCXHADICCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.